molecular formula C18H15ClN4O B610393 5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine CAS No. 303196-31-8

5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine

Cat. No. B610393
M. Wt: 338.79
InChI Key: DPNXJZDCWBJDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R1498 is an inhibitor of cyclin-dependent kinase 2 (CDK2). It is well-tolerated and orally active for hepatocellular carcinoma and gastric cancer treatment and acts via targeting angiogenesis and mitosis pathways.

Scientific Research Applications

Synthetic Strategies and Biological Activities

The synthesis of benzodiazepines, including compounds like 5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine, is a significant area of research due to their wide range of biological activities. These compounds are known for their roles in medicinal chemistry, specifically for their anticonvulsant, anti-anxiety, sedative, and hypnotic properties. The synthetic methodologies for benzodiazepines have been a focus, with o-phenylenediamine being a commonly used precursor. Researchers have developed significant approaches for their synthesis, which has implications for the development of novel treatments for various psychological disorders (Teli et al., 2023).

Anticancer Applications

Benzodiazepine derivatives, including similar compounds, have shown promise in anticancer applications. Extensive research has been conducted to explore the tumor specificity and toxicity of these compounds towards normal cells. For instance, some benzodiazepine derivatives have demonstrated high tumor specificity with minimal keratinocyte toxicity, indicating their potential as safer anticancer agents. These findings are crucial as they suggest the possibility of designing new anticancer drugs with reduced side effects, furthering the therapeutic options available for cancer treatment (Sugita et al., 2017).

Diverse Biological Activities

The structural complexity of benzodiazepines allows for a wide range of biological activities. These compounds, including 5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine, have been found to exhibit various biological effects such as anxiolytic, sedative, and muscle relaxant properties. The intricate interaction of these compounds with different biological pathways highlights their importance in therapeutic applications and the potential for developing new drugs with tailored effects for specific medical conditions (Dighe et al., 2015).

properties

CAS RN

303196-31-8

Product Name

5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine

Molecular Formula

C18H15ClN4O

Molecular Weight

338.79

IUPAC Name

5-(2-Chlorophenyl)-1,2-dihydro-7-methoxy-3-methyl-pyrazolo[3,4-b][1,4]benzodiazepine

InChI

InChI=1S/C18H15ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H2,20,22,23)

InChI Key

DPNXJZDCWBJDSX-UHFFFAOYSA-N

SMILES

CC(NN1)=C2C1=NC3=CC=C(OC)C=C3C(C4=CC=CC=C4Cl)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

R1498;  R-1498;  R 1498; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine
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5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine
Reactant of Route 3
Reactant of Route 3
5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine
Reactant of Route 4
5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine

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